molecular formula C8H6BrN3 B15060143 4-(5-bromo-1H-pyrazol-3-yl)pyridine

4-(5-bromo-1H-pyrazol-3-yl)pyridine

Cat. No.: B15060143
M. Wt: 224.06 g/mol
InChI Key: DWVSQBAUYHTSRQ-UHFFFAOYSA-N
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Description

4-(5-Bromo-1H-pyrazol-3-yl)pyridine is a heterocyclic compound that features a pyrazole ring substituted with a bromine atom at the 5-position and a pyridine ring at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-bromo-1H-pyrazol-3-yl)pyridine typically involves the formation of the pyrazole ring followed by bromination and subsequent coupling with a pyridine derivative. One common method includes:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-(5-bromo-1H-pyrazol-3-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while coupling reactions can produce more complex heterocyclic compounds .

Mechanism of Action

The mechanism of action of 4-(5-bromo-1H-pyrazol-3-yl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the pyrazole ring play crucial roles in binding to these targets and influencing their function .

Comparison with Similar Compounds

  • 4-(4-bromo-1H-pyrazol-3-yl)pyridine
  • 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
  • N1-(4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl)pyridin-2-yl)ethane-1,2-diamine

Comparison: 4-(5-bromo-1H-pyrazol-3-yl)pyridine is unique due to the specific position of the bromine atom and the pyrazole ring, which influence its reactivity and binding properties. Compared to similar compounds, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for diverse applications .

Properties

Molecular Formula

C8H6BrN3

Molecular Weight

224.06 g/mol

IUPAC Name

4-(5-bromo-1H-pyrazol-3-yl)pyridine

InChI

InChI=1S/C8H6BrN3/c9-8-5-7(11-12-8)6-1-3-10-4-2-6/h1-5H,(H,11,12)

InChI Key

DWVSQBAUYHTSRQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=NNC(=C2)Br

Origin of Product

United States

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